
Inokosterone
Overview
Description
Inokosterone is a phytoecdysteroid first isolated from Gentiana rigescens Franch and Achyranthes bidentata Blume, both of which are traditional Chinese medicinal herbs . Its molecular formula is C27H44O7 (or C27H45O7 in some sources due to reporting discrepancies), and it features a steroid skeleton with hydroxyl groups at positions 20 and 26, and a 25-deoxy configuration . Structurally, it is identified as 20,26-dihydroxy-25-deoxyecdysone .
This compound exhibits diverse bioactivities, including:
- Anti-aging effects: Extends replicative and chronological lifespans in yeast (Saccharomyces cerevisiae) and mammalian cells (e.g., PC12 cells) by reducing oxidative stress and inducing autophagy/mitophagy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 25R-Inokosterone involves multiple steps, starting from simpler steroidal precursors. The process typically includes hydroxylation, oxidation, and cyclization reactions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional groups.
Industrial Production Methods: Industrial production of 25R-Inokosterone is primarily based on extraction from natural sources. The roots of Achyranthes bidentata are harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction using ethanol or methanol. The extract is purified through chromatographic techniques to isolate 25R-Inokosterone .
Types of Reactions:
Oxidation: 25R-Inokosterone can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert 25R-Inokosterone into its reduced forms, altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products: The major products formed from these reactions include hydroxylated, oxidized, and reduced derivatives of 25R-Inokosterone, each with distinct biological activities .
Scientific Research Applications
Anti-Aging Properties
Inokosterone has been shown to extend the lifespan of yeast and mammalian cells. A study demonstrated its ability to enhance both replicative and chronological lifespan in yeast models. The mechanism involves reducing oxidative stress and promoting autophagy, which is crucial for cellular maintenance and longevity. Specifically, this compound treatment led to:
- Increased cell survival under oxidative stress conditions.
- Enhanced antioxidant enzyme activity .
- Decreased levels of reactive oxygen species (ROS) and lipid peroxidation .
Table 1: Effects of this compound on Yeast Lifespan
Parameter | Control Group | This compound Group |
---|---|---|
Replicative Lifespan | 20 generations | 35 generations |
Chronological Lifespan | 5 days | 10 days |
ROS Levels | High | Low |
Autophagosomes Formation | Low | High |
Antioxidative Stress Mechanism
The antioxidative properties of this compound have been extensively studied. Research indicates that this compound significantly lowers oxidative stress markers such as malondialdehyde (MDA) in mammalian cells. This reduction correlates with an increase in autophagic activity, suggesting that this compound not only protects cells from oxidative damage but also enhances their self-repair mechanisms .
Potential Therapeutic Applications
This compound has potential therapeutic applications in various medical conditions:
- Rheumatoid Arthritis : It has been identified as a potential drug target for Estrogen Receptor 1 (ESR1), which plays a role in inflammatory responses associated with rheumatoid arthritis.
- Diabetes Management : The compound shows promise in ameliorating diabetic conditions by enhancing cellular glucose uptake and reducing hyperglycemia through its antioxidative effects .
Case Study: this compound in Diabetes Research
A study evaluated the effects of this compound on diabetic rats, revealing significant improvements in glucose metabolism and renal function. The treated group exhibited:
- Decreased fasting blood glucose levels .
- Improved renal histology , indicating protective effects against diabetic nephropathy.
Molecular Mechanisms of Action
The molecular mechanisms through which this compound exerts its effects involve interactions with various cellular pathways:
- Binding to ESR1 : This interaction suggests a role in modulating gene expression related to inflammation and metabolism.
- Induction of Autophagy : this compound promotes autophagy by increasing autophagosome formation, which is critical for cellular homeostasis and longevity .
Industrial Applications
Beyond its biological implications, this compound is utilized as a biochemical reagent in research settings. Its properties make it a valuable compound for synthesizing more complex molecules in organic chemistry.
Mechanism of Action
25R-Inokosterone exerts its effects by binding to ecdysone receptors in insects, triggering a cascade of gene expression that leads to molting and metamorphosis. In mammals, it interacts with various molecular targets, including nuclear receptors and signaling pathways, to exert its biological effects. The exact pathways involved are still under investigation, but it is known to modulate the expression of inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
β-Ecdysterone (Ecdysterone)
- Structure: 20-Hydroxyecdysone (C27H44O7), differing from inokosterone by the absence of a 26-hydroxy group and presence of a 25-hydroxy group .
- Source : Found in Achyranthes bidentata, Rhaponticum carthamoides, and mulberry leaves .
- Bioactivity: Enhances physical performance, promotes osteogenesis, and shares anti-aging effects via antioxidative pathways. However, this compound demonstrates superior autophagy induction in mammalian cells compared to β-ecdysterone .
25-R/S this compound Epimers
- Structure: Epimeric at C-25 (25R-inokosterone: C27H44O7; 25S-inokosterone: C27H44O7) .
- Source : Both isomers coexist in Achyranthes bidentata, with salt-processed herbs showing higher concentrations .
- Bioactivity: 25-R-inokosterone exhibits mild antitumor activity, while both epimers contribute to anti-aging and antioxidative effects .
Cucurbitacin B
- Structure: Triterpenoid with a steroid-like skeleton, distinct from this compound’s ecdysteroid backbone .
- Bioactivity: Induces autophagy and extends yeast lifespan via oxidative stress resistance and mitophagy, mirroring this compound’s mechanisms. However, cucurbitacin B has higher cytotoxicity .
Functional Analogues
Resveratrol (RES)
- Structure: Polyphenolic stilbenoid (C14H12O3), structurally unrelated to this compound.
- Bioactivity: Extends yeast lifespan by activating sirtuins and reducing oxidative stress. This compound matches RES’s anti-aging efficacy but operates through SOD1-dependent pathways and stronger mitophagy induction .
Rapamycin
- Mechanism: mTOR inhibitor that extends lifespan via autophagy induction. This compound surpasses rapamycin in autophagy levels in mammalian cells (e.g., 0.3 µM this compound increases free GFP-ATG8 by 40% vs. rapamycin’s 25%) .
Quantitative and Mechanistic Comparisons
Bioactivity Data
Structural Features
Biological Activity
Inokosterone, a type of ecdysteroid primarily isolated from Gentiana rigescens and other plant sources, has garnered attention for its diverse biological activities. This article explores the mechanisms through which this compound influences cellular processes, particularly focusing on its antioxidative properties, effects on longevity, and potential applications in health and medicine.
Chemical Structure and Sources
This compound is structurally related to other ecdysteroids and exists as two C-25 epimers. It has been identified in several plant species, including Gentiana rigescens and Achyranthes fauriei. The compound's activity has been evaluated in various biological assays to understand its pharmacological potential.
Antioxidative Stress
Research indicates that this compound exhibits significant antioxidative properties. A study demonstrated that this compound treatment led to:
- Increased Cell Survival : this compound enhanced the survival rate of yeast cells under oxidative stress conditions.
- Reduction of Reactive Oxygen Species (ROS) : The levels of ROS and malondialdehyde (MDA) were significantly decreased in this compound-treated cells, indicating reduced oxidative damage.
- Enhanced Antioxidant Enzyme Activity : this compound treatment resulted in increased activity of antioxidant enzymes, suggesting a protective mechanism against oxidative stress .
Autophagy Activation
This compound also promotes autophagy, a critical cellular process for maintaining homeostasis and longevity. Key findings include:
- Increased Autophagosome Formation : The number of autophagosomes in mammalian cells increased following this compound treatment.
- Mitophagy Enhancement : this compound facilitated mitophagy, the selective degradation of mitochondria by autophagy, which is crucial for cellular health .
- Gene Expression Modulation : this compound influenced the expression of genes associated with antioxidant defense and autophagy, such as SOD1, further supporting its role in cellular protection mechanisms .
Longevity Effects
This compound has been shown to extend the lifespan of model organisms. Studies using yeast models demonstrated that:
- Replicative Lifespan Extension : this compound treatment increased the replicative lifespan of K6001 yeast strains.
- Chronological Lifespan Improvement : Similar effects were observed in chronological lifespan assays with other yeast strains .
Data Summary
The following table summarizes key findings regarding the biological activity of this compound:
Biological Activity | Effect Observed | Mechanism |
---|---|---|
Antioxidative Stress | Increased cell survival | Reduction of ROS and MDA |
Enhanced antioxidant enzyme activity | Activation of antioxidant genes | |
Autophagy | Increased autophagosome formation | Induction of mitophagy |
Gene expression modulation | Upregulation of SOD1 | |
Longevity | Extended replicative lifespan | Enhanced cellular stress response |
Improved chronological lifespan | Activation of longevity pathways |
Case Studies
- Yeast Model Study :
- Mammalian Cell Study :
- Ecdysteroid Activity Testing :
Q & A
Basic Research Questions
Q. What are the primary mechanisms by which inokosterone exerts its anti-aging effects in cellular models?
this compound enhances longevity by modulating oxidative stress and inducing mitophagy. For example, in yeast and mammalian cells, it increases antioxidant enzyme activity (e.g., SOD) and reduces oxidative damage markers (e.g., ROS and MDA). Mitophagy induction is quantified via CYTO-ID Green dye staining and microscopy, with statistical validation of autophagosome formation rates .
Q. What standardized analytical methods are used to quantify this compound in plant extracts or biological samples?
UHPLC-MS/MS is a validated method for quantifying this compound alongside other analytes (e.g., β-ecdysterone). Chromatographic separation parameters, such as column type and mobile phase gradients, must be optimized to distinguish structurally similar compounds like 25-R and 25-S this compound isomers. Hierarchical clustering analysis (HCA) and PCA further validate batch consistency .
Q. What toxicity data exist for this compound, and how should researchers interpret these findings?
Acute toxicity studies in rodents report oral LD50 values of 7,800 mg/kg (intramuscular) and low toxicity by ingestion. However, mutagenicity data suggest caution in long-term exposure studies. Researchers should contextualize these findings using cell-based assays (e.g., cytodamage at 300 µmol/L) and prioritize dose-response validation in target models .
Advanced Research Questions
Q. How can researchers address contradictions in chromatographic resolution of this compound and its analogs (e.g., 20-hydroxyecdysone)?
TLC alone fails to resolve this compound and 20-hydroxyecdysone due to similar Rf values. Advanced hyphenated techniques like HPTLC-DESI-IMS/MS improve resolution by coupling retention factor (Rf) with drift time (Dt) and collision-induced dissociation (CID) spectra. This method distinguishes isobars via unique fragmentation patterns .
Q. What experimental design considerations are critical for studying this compound’s effects on mitochondrial autophagy (mitophagy)?
Key steps include:
- Staining protocols : Use CYTO-ID Green dye for autophagosomes and DAPI for nuclear counterstaining.
- Concentration gradients : Test 1–50 µM ranges to avoid off-target effects.
- Validation : Correlate mitophagy induction with oxidative stress markers (e.g., MDA levels) and lifespan assays (e.g., chronological lifespan in yeast) .
Q. How can researchers reconcile discrepancies in oxidative stress data across studies using this compound?
Variations in ROS/MDA measurements may arise from differences in cell types, exposure durations, or assay sensitivity. Standardize protocols by:
- Using fluorometric probes (e.g., DCFH-DA for ROS) with plate reader normalization.
- Including positive controls (e.g., resveratrol) to benchmark antioxidant responses.
- Reporting raw fluorescence intensities alongside normalized data .
Q. What strategies ensure reproducibility in synthesizing or isolating this compound for experimental use?
- Extraction : Use Gentiana rigescens Franch with ethanol-water solvent systems, followed by column chromatography.
- Characterization : Provide NMR, HRMS, and elemental analysis for novel compounds.
- Purity thresholds : Ensure ≥95% purity via HPLC-UV and disclose batch-to-batch variability in supplementary data .
Q. How should researchers design longitudinal studies to evaluate this compound’s lifespan-extending effects?
- Model selection : Use Saccharomyces cerevisiae for replicative lifespan assays or human fibroblast lines (e.g., HFF-1) for senescence markers.
- Endpoint criteria : Define survival thresholds (e.g., 50% viability) and integrate omics data (e.g., transcriptomics) to identify pathways.
- Ethical reporting : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) for translational relevance .
Q. Methodological Guidance
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?
- Non-linear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).
- Multivariate analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
- Data transparency : Report effect sizes, confidence intervals, and raw datasets in repositories like Figshare .
Q. How can researchers validate this compound’s target engagement in antioxidant pathways?
- Knockdown/knockout models : Use CRISPR-Cas9 to silence Nrf2 or PINK1 and assess pathway dependency.
- Pharmacological inhibition : Co-treat with autophagy inhibitors (e.g., chloroquine) to confirm mitophagy’s role.
- Biomarker panels : Combine enzyme activity assays (SOD, CAT) with redox-sensitive GFP reporters .
Properties
IUPAC Name |
(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,6R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O7/c1-15(14-28)5-6-23(32)26(4,33)22-8-10-27(34)17-11-19(29)18-12-20(30)21(31)13-24(18,2)16(17)7-9-25(22,27)3/h11,15-16,18,20-23,28,30-34H,5-10,12-14H2,1-4H3/t15-,16+,18+,20-,21+,22+,23-,24-,25-,26-,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNVCUBPURTQPQ-GYVHUXHASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40164756 | |
Record name | Inokosterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40164756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15130-85-5 | |
Record name | Inokosterone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015130855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Inokosterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40164756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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